GSK690693

Catalog No.
S548382
CAS No.
937174-76-0
M.F
C21H27N7O3
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK690693

CAS Number

937174-76-0

Product Name

GSK690693

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

Molecular Formula

C21H27N7O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1

InChI Key

KGPGFQWBCSZGEL-ZDUSSCGKSA-N

SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Solubility

Soluble in DMSO, not in water

Synonyms

GSK690693; GSK-690693; GSK 690693

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N

Description

The exact mass of the compound (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol is 425.21754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Field: Cancer Research

Application Summary: GSK690693 has been shown to have potent anti-tumor activity. It has been used in combination with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, to produce an additive effect in a variety of tumor cells .

Methods of Application: GSK690693 inhibits all 3 AKT kinases with IC50s of 2, 13, and 9 nM against AKT-1, 2, and 3, respectively. It causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .

Results: Treatment of tumor cells with GSK690693 leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein .

Application in Hematologic Malignancies

Field: Hematology

Application Summary: GSK690693 has been shown to induce growth inhibition and apoptosis in acute lymphoblastic leukemia (ALL) cell lines .

Methods of Application: The effect of GSK690693 was evaluated on the proliferation of 112 cell lines representing different hematologic neoplasia .

Results: Fifty-five percent of all cell lines tested were sensitive to the AKT inhibitor (EC 50 < 1 μM), with ALL, non-Hodgkin lymphoma, and Burkitt lymphoma showing 89%, 73%, and 67% sensitivity to GSK690693, respectively .

Application in Tumor Xenografts

Field: Oncology

Application Summary: GSK690693 has been used in the treatment of established human SK-OV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts .

Methods of Application: GSK690693 treatment was administered once daily for 21 days .

Results: The treatment produced significant anti-tumor activity in mice bearing the established human xenografts. Immunohistochemical analysis of tumor xenografts after repeat dosing with GSK690693 demonstrated reductions in phosphorylated AKT substrates .

Application in Chronic Myeloid Leukemia (CML)

Application Summary: GSK690693 has been shown to have an effect on chronic myeloid leukemia (CML). CML is a type of cancer that starts in certain blood-forming cells of the bone marrow .

Methods of Application: In CML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into a CML cell. GSK690693 has been shown to have an effect on these cells .

Application in Non-Hodgkin Lymphoma

Application Summary: GSK690693 has been shown to have an effect on non-Hodgkin lymphoma, a type of cancer that originates in the lymphatic system .

Methods of Application: Non-Hodgkin lymphoma is cancer that originates in your lymphatic system, the disease-fighting network spread throughout your body. GSK690693 has been shown to inhibit the growth of these cancerous cells .

Results: In non-Hodgkin lymphoma, tumors develop from lymphocytes — a type of white blood cell. GSK690693 has been shown to induce apoptosis in these cells .

Application in Burkitt Lymphoma

Application Summary: GSK690693 has been shown to have an effect on Burkitt lymphoma, a form of non-Hodgkin’s lymphoma in which cancer starts in immune cells called B-cells .

Methods of Application: Burkitt lymphoma is characterized by translocation and dysregulation of the c-myc gene, leading to high-grade B-cell non-Hodgkin’s lymphoma. GSK690693 has been shown to inhibit the growth of these cancerous cells .

Results: Recognized as the fastest growing human tumor, Burkitt lymphoma is associated with impaired immunity and is rapidly fatal if left untreated. GSK690693 has been shown to induce apoptosis in these cells .

Application in Cellular and Molecular Biology

Field: Cellular and Molecular Biology

Application Summary: GSK690693 has been shown to have potent anti-tumor activity and shows an additive effect with lapatinib, an EGFR and ErbB2 dual kinase inhibitor .

Application in Acute Myeloid Leukemia (AML)

Application Summary: GSK690693 has been shown to have an effect on acute myeloid leukemia (AML). AML is a type of cancer that starts in the bone marrow but often moves into the blood .

Methods of Application: In AML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into an AML cell. GSK690693 has been shown to have an effect on these cells .

Application in Hodgkin and Non-Hodgkin Lymphoma

Application Summary: GSK690693 has been shown to have an effect on Hodgkin and non-Hodgkin lymphoma, types of cancers that originate in the lymphatic system .

GSK690693 is a small molecule compound developed as a pan-Akt inhibitor, specifically targeting the Akt isoforms 1, 2, and 3. It is classified as an ATP-competitive inhibitor, demonstrating low nanomolar potency with IC50 values of approximately 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3 . The compound is derived from the aminofurazan chemical series and has a molecular formula of C21H27N7O3 with a molecular weight of approximately 425.48 g/mol . GSK690693 has been shown to inhibit other kinases in the AGC family, including Protein Kinase A and Protein Kinase C, making it a versatile tool in cancer research .

GSK690693 acts as an ATP-competitive inhibitor of the AKT kinase enzyme []. AKT plays a critical role in cell signaling pathways regulating cell survival, proliferation, and metabolism. In cancer, dysregulation of AKT signaling can promote tumor growth. GSK690693 binds to the ATP-binding pocket of AKT, thereby preventing the enzyme from utilizing ATP for its activity and ultimately leading to the inhibition of these pro-survival pathways [].

GSK690693 functions by reversibly occupying the ATP binding pocket of the Akt kinase domain, competing with ATP for binding. This mechanism effectively blocks the phosphorylation of downstream targets of Akt in a dose-dependent manner . In vitro studies have shown that GSK690693 can inhibit the phosphorylation of multiple proteins downstream of Akt, such as Glycogen Synthase Kinase 3 beta and Forkhead transcription factors .

Reaction Conditions

  • Concentration: Typically around 30 μM
  • Duration: Reactions are incubated for approximately 45 minutes at room temperature before termination with Leadseeker beads .

GSK690693 exhibits significant anti-tumor activity both in vitro and in vivo. It has been shown to reduce cell proliferation and induce apoptosis in various tumor cell lines, including those from breast cancer (e.g., T47D, BT474) and prostate cancer (e.g., LNCaP) . In xenograft models, GSK690693 effectively inhibited tumor growth in several cancer types, including ovarian and breast tumors . Furthermore, it has been evaluated in phase I clinical trials for its efficacy against solid tumors and lymphomas .

GSK690693 has potential applications in:

  • Cancer Treatment: As an investigational drug targeting tumors with hyperactivated Akt signaling.
  • Research Tool: Used extensively in preclinical studies to understand the role of Akt signaling in various cancers .
  • Pharmacodynamic Studies: Evaluated for its effects on cell proliferation and apoptosis across different cancer cell lines.

GSK690693 has been studied for its interactions with various kinases beyond Akt. Its selectivity profile indicates that while it primarily inhibits Akt isoforms, it also affects other members of the AGC kinase family . This broad interaction spectrum may contribute to its anti-tumor efficacy but also necessitates careful consideration regarding potential off-target effects.

Several compounds share structural or functional similarities with GSK690693. Here are a few notable examples:

Compound NameTarget KinasesIC50 (nM)Unique Features
GSK2141795Pan-Akt~10Selective for Akt signaling pathways
MK-2206Pan-Akt~50Allosteric inhibitor; different binding mechanism
AZD5363Pan-Akt~20Dual mechanism; inhibits both ATP binding and allosteric sites

GSK690693 is unique due to its low nanomolar potency across all three Akt isoforms and its competitive inhibition mechanism, distinguishing it from others like MK-2206 which operates via an allosteric mechanism .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

425.21753775 g/mol

Monoisotopic Mass

425.21753775 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GWH480321B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

937174-76-0

Wikipedia

Gsk-690693

Dates

Modify: 2023-08-15
1: Carol H, Morton CL, Gorlick R, Kolb EA, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups C, Smith MA, Houghton PJ, Lock RB. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2010 Dec 15;55(7):1329-37. doi: 10.1002/pbc.22710. Epub 2010 Aug 25. PubMed PMID: 20740623; PubMed Central PMCID: PMC2965797.
2: Kumar R, Blakemore SJ, Ellis CE, Petricoin EF 3rd, Pratt D, Macoritto M, Matthews AL, Loureiro JJ, Elliston K. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693. BMC Genomics. 2010 Jul 6;11:419. PubMed PMID: 20604938; PubMed Central PMCID: PMC2996947.
3: Altomare DA, Zhang L, Deng J, Di Cristofano A, Klein-Szanto AJ, Kumar R, Testa JR. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt. Clin Cancer Res. 2010 Jan 15;16(2):486-96. PubMed PMID: 20075391; PubMed Central PMCID: PMC2807995.
4: Levy DS, Kahana JA, Kumar R. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines. Blood. 2009 Feb 19;113(8):1723-9. Epub 2008 Dec 8. PubMed PMID: 19064730.
5: Heerding DA, Rhodes N, Leber JD, Clark TJ, Keenan RM, Lafrance LV, Li M, Safonov IG, Takata DT, Venslavsky JW, Yamashita DS, Choudhry AE, Copeland RA, Lai Z, Schaber MD, Tummino PJ, Strum SL, Wood ER, Duckett DR, Eberwein D, Knick VB, Lansing TJ, McConnell RT, Zhang S, Minthorn EA, Concha NO, Warren GL, Kumar R. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H- imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. J Med Chem. 2008 Sep 25;51(18):5663-79. PubMed PMID: 18800763.

Explore Compound Types